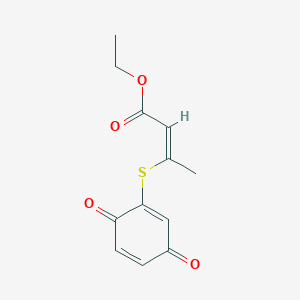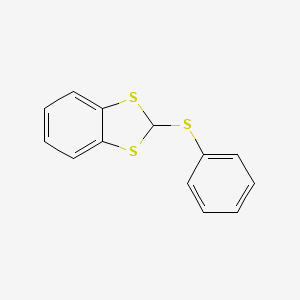
1,3-Benzodithiole, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, 2-(phenylthio)- is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring, with a phenylthio group attached to the second carbon of the dithiole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-(phenylthio)- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodithiole, 2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Benzodithiole, 2-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-Benzodithiole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient sulfur atoms in the dithiole ring. The compound can also undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodithiole-2-thione: Similar structure but lacks the phenylthio group.
1,2-Benzenedithiol: Contains two thiol groups instead of the dithiole ring.
Benzopentathiepins: Contain additional sulfur atoms in the ring structure.
Uniqueness
1,3-Benzodithiole, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields of research and industry .
Propriétés
Numéro CAS |
57198-63-7 |
|---|---|
Formule moléculaire |
C13H10S3 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-phenylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C13H10S3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9,13H |
Clé InChI |
UPFDUENAZFWXKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


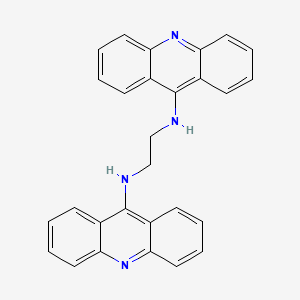
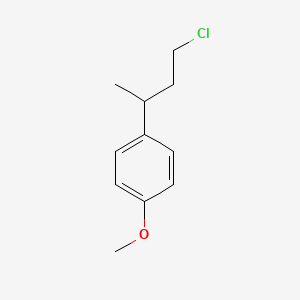

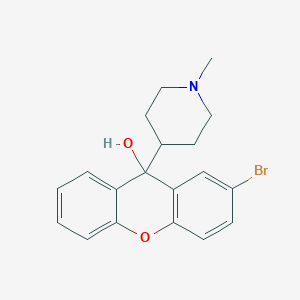
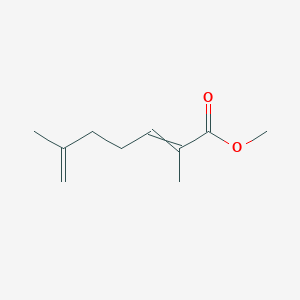
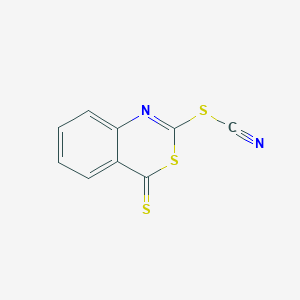
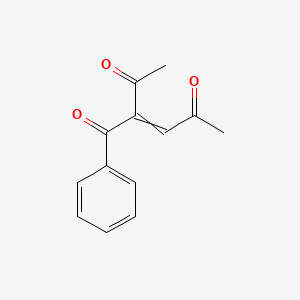

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
